1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the sulfonyl group can participate in substitution reactions, and the pyridine ring can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make it a good leaving group in certain reactions .Scientific Research Applications
Synthesis and Characterization of Polymers
- Poly(azo-ester-imide)s Synthesis : Research on the synthesis and characterization of new optically active poly(azo-ester-imide)s via interfacial polycondensation could be relevant. These polymers, synthesized from various compounds including sulfonyl bis(diazene) diphenol derivatives, exhibit good inherent viscosities, optical activities, and thermal stabilities, suggesting potential applications in materials science and engineering (Hajipour et al., 2009).
Advanced Materials for Electronics and Optics
- Fluorinated Polyamides with Pyridine and Sulfone Moieties : A study on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrated that these materials possess high thermal stability and mechanical strength, alongside unique optical properties. These characteristics make them suitable for use in advanced electronic and optical devices (Xiao-Ling Liu et al., 2013).
Chemical Synthesis and Molecular Design
- Sulfonated Tetrahydropyridine Derivatives : Research demonstrated an efficient method to access sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes and sulfur dioxide. This synthesis route highlights the compound's potential role in the development of novel organic molecules with specific functionalities (Yuanyuan An & Jie Wu, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-26-19-15-20(27-2)22(21(16-19)28-3)18-9-12-23(13-10-18)29(24,25)14-11-17-7-5-4-6-8-17/h4-9,11,14-16H,10,12-13H2,1-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADPICLTOPCDP-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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